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molecular formula C14H10F3NO3 B8671072 N-(3-trifluoromethoxyphenyl)-2-hydroxybenzamide

N-(3-trifluoromethoxyphenyl)-2-hydroxybenzamide

Cat. No. B8671072
M. Wt: 297.23 g/mol
InChI Key: XLMJSLBIADRICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05905090

Procedure details

This compound was obtained as a white solid starting from acetylsalicyclic acid and 3trifluoromethoxyaniline using the same procedure described in example 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:7]([OH:9])=O)(=O)C.[F:14][C:15]([F:25])([F:24])[O:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20]>>[F:14][C:15]([F:24])([F:25])[O:16][C:17]1[CH:18]=[C:19]([NH:20][C:7](=[O:9])[C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[OH:4])[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
FC(OC=1C=C(C=CC1)NC(C1=C(C=CC=C1)O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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